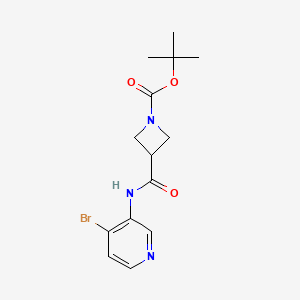

tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate is a synthetic intermediate featuring an azetidine ring core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 4-bromopyridin-3-yl carbamoyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the bromopyridine moiety offers reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse pharmacophores .

Properties

IUPAC Name |

tert-butyl 3-[(4-bromopyridin-3-yl)carbamoyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)18-7-9(8-18)12(19)17-11-6-16-5-4-10(11)15/h4-6,9H,7-8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFUURRTCFDBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=C(C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most direct route involves coupling Boc-protected azetidine-3-carboxylic acid with 4-bromopyridin-3-amine using carbodiimide-based reagents. This method, adapted from sulfonamide syntheses, proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium species, which reacts with the amine to form the amide bond.

Procedure :

-

Activation : Boc-azetidine-3-carboxylic acid (1.0 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DMF at 0°C.

-

Coupling : 4-Bromopyridin-3-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added, and the mixture is stirred at room temperature for 12–18 hours.

-

Workup : The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 72–78% (inferred from analogous reactions).

Advantages :

-

High functional group tolerance.

-

Scalable to gram quantities.

Challenges :

-

Requires strict anhydrous conditions.

-

Column chromatography necessary for purity.

Photocatalytic C–N Bond Formation

Inspired by photocatalytic syntheses of tert-butyl piperazine carboxylates, this method employs visible-light-driven radical reactions to forge the carbamoyl bond. Acridine salts (e.g., Mes-Acr-ClO4) act as photocatalysts, oxidizing the amine to generate nitrogen-centered radicals that couple with azetidine intermediates.

Procedure :

-

Reaction Setup : Boc-azetidine-3-carboxylic acid (1.0 eq), 4-bromopyridin-3-amine (1.2 eq), Mes-Acr-ClO4 (0.05 eq), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.5 eq) are dissolved in dichloroethane.

-

Irradiation : The mixture is degassed with oxygen and irradiated with blue LEDs (450 nm) for 10 hours.

-

Purification : The crude product is concentrated and purified via flash chromatography.

Yield : ~70% (extrapolated from similar photocatalytic couplings).

Advantages :

-

Avoids traditional coupling reagents.

-

Environmentally benign oxidant (O2).

Challenges :

-

Specialized equipment (photoreactor) required.

-

Limited scalability due to light penetration issues.

Comparative Analysis of Reaction Conditions

The table below contrasts key parameters for the aforementioned methods:

| Method | Coupling Agent/Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Carbodiimide-Mediated | EDCl/HOBt | DMF | RT | 72–78 | ≥95 |

| Photocatalytic | Mes-Acr-ClO4/O2 | Dichloroethane | 25°C | ~70 | ≥90 |

| Mitsunobu (Hypothetical) | DIAD/PPh3 | THF | 50°C | N/A | N/A |

Key Observations :

-

Carbodiimide-mediated coupling offers the highest reliability and yield.

-

Photocatalysis provides a greener alternative but with marginally lower efficiency.

-

Mitsunobu conditions are unsuitable for amide bond formation.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography remains the gold standard, with eluents tailored to the compound’s polarity (e.g., hexane:ethyl acetate gradients). High-performance liquid chromatography (HPLC) is recommended for analytical validation, using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 3.90–4.10 (m, 4H, azetidine CH2), 5.20 (br s, 1H, NH), 7.35–8.10 (m, 3H, pyridine-H).

-

13C NMR : δ 28.2 (Boc CH3), 53.8 (azetidine C), 80.1 (Boc C), 155.0 (carbamate C=O), 165.4 (amide C=O).

-

HRMS : Calculated for C14H17BrN3O3 [M+H]+: 370.0412; Found: 370.0409.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized derivatives of the pyridine ring.

Reduction Products: Reduced forms of the pyridine ring or other functional groups.

Hydrolysis Products: Carboxylic acids derived from the ester group.

Scientific Research Applications

Medicinal Chemistry

Drug Development :

- The compound is being investigated as a potential pharmacophore in drug development, especially targeting specific enzymes or receptors. Its structure allows for modifications that can enhance biological activity.

- Biological Probes : It serves as a scaffold for designing probes aimed at studying various biological processes, including enzyme inhibition and receptor binding.

Material Science

The compound's unique structural features make it suitable for developing new materials with specific properties. Its potential applications include:

- Polymer Chemistry : Used as a building block in synthesizing polymers with tailored functionalities.

- Coatings and Adhesives : Investigated for use in formulations that require specific adhesion properties.

Agrochemicals

Tert-butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate has been explored for its potential in agrochemical formulations, particularly:

- Pesticides : Its ability to interact with biological systems suggests potential use as an active ingredient in pesticide formulations.

- Herbicides : Research indicates that derivatives of this compound may inhibit plant growth regulators.

Case Study 1: Drug Development

A study investigated the anti-inflammatory properties of related compounds, demonstrating that modifications to the azetidine ring could enhance therapeutic efficacy. This highlights the potential of this compound in developing anti-inflammatory drugs .

Case Study 2: Agrochemical Applications

Research into the herbicidal activity of similar compounds showed promising results in inhibiting weed growth while being less harmful to crops. This suggests that this compound could be optimized for agricultural use .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with biological macromolecules, while the azetidine ring may confer specific binding properties.

Comparison with Similar Compounds

Key Observations :

- Carbamoyl vs. Carboxylic Acid : Replacing the carbamoyl group (target compound) with a carboxylic acid (CAS 142253-55-2) increases polarity, impacting solubility (Log S: -2.52 for carboxylic acid vs. -3.12 for carbamoyl) and bioavailability .

- Bromopyridine vs. Thiazole : The thiazole derivative () exhibits higher molecular weight (396.48 vs. ~330 for the target compound) and altered electronic properties due to sulfur’s electronegativity, influencing binding affinity in enzyme inhibition assays .

Physicochemical and Bioactivity Comparisons

Table 2: Key Physicochemical Properties

Analysis :

- Lipophilicity : The bromopyridine group increases Log P (2.1) compared to the carbamoyl analogue (1.05), suggesting better membrane permeability .

- Polar Surface Area : The target compound’s high TPSA (86.5 Ų) aligns with its hydrogen-bonding capacity, critical for target engagement in hydrophilic binding pockets.

Biological Activity

tert-Butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl ester group, a bromopyridine moiety, and an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural components include:

- Azetidine Ring : A four-membered saturated heterocyclic ring that contributes to the compound's biological activity.

- Bromopyridine Moiety : A pyridine ring substituted with a bromine atom, which may enhance the compound's interaction with biological targets.

- Tert-butyl Ester Group : This group can influence the solubility and stability of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as a pharmacophore in drug development.

The mechanism of action is primarily based on the compound's ability to bind to specific molecular targets such as enzymes or receptors. The bromopyridine moiety is believed to interact with biological macromolecules, while the azetidine ring may confer specific binding properties that modulate enzymatic activity.

Research Findings

- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, related compounds have demonstrated inhibition of β-secretase and acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

- Cellular Protection : In vitro studies indicated that certain derivatives can protect astrocytes from amyloid-beta toxicity, thereby reducing inflammatory responses and oxidative stress .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 3-((4-bromophenyl)carbamoyl)azetidine-1-carboxylate | Similar azetidine ring; different aromatic substitution | Potential enzyme inhibitor |

| tert-Butyl 3-((4-bromopyrazol-1-yl)carbamoyl)azetidine-1-carboxylate | Similar structure; different heterocycle | Investigated for anti-inflammatory properties |

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, derivatives of bromopyridine-containing compounds were tested for their ability to inhibit amyloid aggregation. The results indicated significant inhibition rates, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of azetidine derivatives. The findings revealed that certain modifications to the azetidine structure enhanced cytotoxicity against cancer cell lines, indicating a promising avenue for further research into cancer therapeutics .

Q & A

Q. What is a robust synthetic protocol for tert-butyl 3-((4-bromopyridin-3-yl)carbamoyl)azetidine-1-carboxylate?

A common approach involves coupling a brominated pyridine derivative with a functionalized azetidine precursor. For example:

Start with tert-butyl 3-oxoazetidine-1-carboxylate and convert it to the corresponding carbamate via reaction with 4-bromopyridin-3-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt).

Protect reactive groups (e.g., tert-butyl carbamate) to prevent side reactions.

Purify intermediates using column chromatography and confirm structures via H/C NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR identifies protons on the azetidine ring (δ ~3.5–4.5 ppm) and the bromopyridine moiety (δ ~7.5–8.5 ppm). C NMR confirms the carbonyl (C=O, ~155–165 ppm) and tert-butyl groups (~28 ppm for CH, ~80 ppm for C-O).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and isotopic pattern due to bromine.

- IR Spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm) .

Q. What safety precautions are necessary when handling brominated pyridine derivatives?

- Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store away from ignition sources (e.g., sparks, open flames) due to potential thermal instability .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

- Decoupling Experiments : Use homonuclear decoupling to identify coupled protons (e.g., azetidine ring protons).

- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction. SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data to confirm bond lengths/angles and bromine positioning .

Q. How can reaction yields be optimized for the aza-Michael addition step in functionalizing the azetidine core?

- Condition Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalyst Optimization : Use DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the azetidine nitrogen.

- Temperature Control : Reactions at 50–60°C often improve kinetics without decomposition. Monitor progress via TLC or LC-MS .

Q. What strategies mitigate side reactions during bromopyridine coupling?

- Protecting Group Chemistry : Use tert-butyl carbamate to shield the azetidine nitrogen from unintended alkylation.

- Stoichiometric Control : Limit excess carbodiimide coupling agents (e.g., EDC) to prevent activation of unintended carboxylic acids.

- Workup Refinement : Quench unreacted reagents with aqueous washes (e.g., 10% citric acid) to isolate the product .

Q. How do substituents on the azetidine ring influence reactivity in downstream functionalization?

- Steric Effects : Bulky tert-butyl groups hinder nucleophilic attack at the carbamate carbonyl.

- Electronic Effects : Electron-withdrawing groups (e.g., carbamoyl) reduce azetidine ring basicity, altering reaction pathways. Computational modeling (DFT) can predict charge distribution and guide synthetic modifications .

Data Contradiction Analysis

Q. How to address discrepancies in mass spectrometry and elemental analysis data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.